1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 115571-59-0
VCID: VC20840327
InChI: InChI=1S/C8H5Cl2F3/c1-4-5(8(11,12)13)2-3-6(9)7(4)10/h2-3H,1H3
SMILES: CC1=C(C=CC(=C1Cl)Cl)C(F)(F)F
Molecular Formula: C8H5Cl2F3
Molecular Weight: 229.02 g/mol

1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene

CAS No.: 115571-59-0

Cat. No.: VC20840327

Molecular Formula: C8H5Cl2F3

Molecular Weight: 229.02 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene - 115571-59-0

Specification

CAS No. 115571-59-0
Molecular Formula C8H5Cl2F3
Molecular Weight 229.02 g/mol
IUPAC Name 1,2-dichloro-3-methyl-4-(trifluoromethyl)benzene
Standard InChI InChI=1S/C8H5Cl2F3/c1-4-5(8(11,12)13)2-3-6(9)7(4)10/h2-3H,1H3
Standard InChI Key DKEPZNANVYCVOF-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1Cl)Cl)C(F)(F)F
Canonical SMILES CC1=C(C=CC(=C1Cl)Cl)C(F)(F)F

Introduction

Chemical Identity and Structure

Basic Identification

1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene is an organofluorine compound with a benzene ring as its core structure. It is characterized by a specific substitution pattern featuring two chlorine atoms at positions 1 and 2, a methyl group at position 3, and a trifluoromethyl group at position 4 of the benzene ring. The compound is registered with CAS number 115571-59-0 and has been cataloged in chemical databases since at least 2007 .

The compound is also known by several synonyms including:

  • 2,3-Dichloro-6-(trifluoromethyl)toluene

  • 3,4-Dichloro-2-methylbenzotrifluoride

  • Benzene, 1,2-dichloro-3-methyl-4-(trifluoromethyl)-

Physical and Chemical Properties

The key physicochemical properties of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene are summarized in Table 1 below:

PropertyValueSource
Molecular FormulaC₈H₅Cl₂F₃
Molecular Weight229.02 g/mol
InChIInChI=1S/C8H5Cl2F3/c1-4-5(8(11,12)13)2-3-6(9)7(4)10/h2-3H,1H3
InChIKeyDKEPZNANVYCVOF-UHFFFAOYSA-N
SMILESCC1=C(C=CC(=C1Cl)Cl)C(F)(F)F
PubChem CID14745915
Physical StateNot specified in available data-

The compound's structure features electron-withdrawing groups (chlorine atoms and trifluoromethyl group) that significantly influence its electronic properties and chemical reactivity. The presence of these halogenated substituents creates an electron-deficient aromatic system, which impacts its stability and reactivity patterns in various chemical transformations.

Synthesis Methods

Related Synthetic Methodologies

Insights into potential synthetic pathways can be gained from related compounds. For instance, the synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H- -triazoles involves a room temperature 1,3-dipolar cycloaddition reaction using Cu(I) salt as a catalyst . This methodology demonstrates the feasibility of working with chlorinated trifluoromethylbenzene derivatives under mild conditions.

The general procedure for related compounds involves:

  • Reaction of terminal alkynes with azide precursors in the presence of copper(I) catalysts

  • Room temperature conditions for approximately 16 hours

  • Purification through column chromatography

These methodologies provide valuable insights into handling and manipulating similar halogenated aromatic structures, which may be applicable to the synthesis or derivatization of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene.

Chemical Reactivity

Reaction Mechanisms

The reactivity of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene is significantly influenced by its substitution pattern. The compound participates in various chemical reactions due to the presence of reactive chloro and trifluoromethyl groups. These functional groups create distinctive electronic effects that govern its reactivity patterns.

Key reaction types include:

  • Nucleophilic aromatic substitution: The electron-withdrawing nature of the chlorine atoms and trifluoromethyl group activates the benzene ring toward nucleophilic attack, particularly at positions bearing the chlorine atoms.

  • Electrophilic aromatic substitution: While these reactions are generally less favorable due to the deactivating effects of the halogen substituents, they may occur under specific conditions, particularly at the less substituted positions of the benzene ring.

  • Metal-catalyzed coupling reactions: The aryl chloride functionality makes the compound a potential substrate for various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, when appropriate catalysts and conditions are employed.

Interactions with Biological Systems

At the molecular level, the compound's mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors, potentially through pathways like electrophilic aromatic substitution. This mechanism explains its reported insecticidal properties, as the compound may interfere with key biochemical processes in target organisms.

Applications

Agricultural and Pest Management

One of the most notable applications of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene is in pest management, as it exhibits strong insecticidal properties. The compound's molecular structure, particularly the combination of chlorine atoms and the trifluoromethyl group, likely contributes to its effectiveness against insect pests.

The insecticidal activity suggests potential applications in:

  • Agricultural pest control

  • Public health pest management

  • Protection of stored products

Organic Synthesis

Beyond its direct applications, 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene serves as a valuable building block in organic synthesis. The presence of multiple reactive sites allows for selective transformations and functionalization, making it useful for constructing more complex molecular architectures. Potential synthetic applications include:

  • Precursor for pharmaceutical intermediates

  • Building block for agrochemical development

  • Starting material for specialty chemicals

Materials Science

The compound also has potential applications in materials science. Fluorinated aromatic compounds often exhibit unique properties such as:

  • Enhanced thermal stability

  • Increased hydrophobicity

  • Resistance to chemical degradation

  • Special electronic properties

These characteristics make them valuable components in materials such as liquid crystals, polymers, and electronic materials. The specific contribution of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene to materials development would depend on its specific physical properties and compatibility with various material systems.

Environmental Considerations

Environmental Chemistry

The compound's reactivity suggests potential relevance in environmental chemistry studies, particularly in pollutant degradation processes. Halogenated aromatic compounds often persist in the environment, and understanding their degradation pathways is crucial for environmental risk assessment and remediation efforts.

Research on similar compounds has shown that:

  • Photochemical degradation may occur through direct photolysis or reaction with photogenerated reactive species

  • Microbial degradation pathways exist for some halogenated aromatics, though the rate can vary significantly based on the specific substitution pattern

  • Chemical oxidation processes may be effective for treatment in engineered systems

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